molecular formula C17H18N2 B8350329 4-Tert-butyl-phenyl-imidazo[1,2-a]pyridine

4-Tert-butyl-phenyl-imidazo[1,2-a]pyridine

Cat. No.: B8350329
M. Wt: 250.34 g/mol
InChI Key: DUBYRVAEPMPZGE-UHFFFAOYSA-N
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Description

4-Tert-butyl-phenyl-imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C17H18N2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

2-(4-tert-butylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C17H18N2/c1-17(2,3)14-9-7-13(8-10-14)15-12-19-11-5-4-6-16(19)18-15/h4-12H,1-3H3

InChI Key

DUBYRVAEPMPZGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Scheme 4 provides the synthesis of a specific intermediate following the general procedures set forth in Scheme 3, which can be further elaborated to provide compounds of the Formula (IB). 2-(4-tert-Butyl-phenyl)-5-piperazin-1-yl-imidazo[1,2-a]pyridine (7) was obtained as described in Scheme 4. 2-Aminopyridine was cyclized with 4-tert-butylphenacyl chloride to afford 2-(4-tert-butyl-phenyl-imidazo[1,2-a]pyridine (5). Lithiation followed by bromination provided a ratio of three products (6a, 70.7%; 6b, 12.3%; and 6c, 17.0%). Heating the mixture with piperazine provided (7) from (6a), which was easily separated from unreactive (6b) and (6c).
Name
2-(4-tert-Butyl-phenyl)-5-piperazin-1-yl-imidazo[1,2-a]pyridine
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Synthesis routes and methods II

Procedure details

A solution of 2-aminopyridine (0.512 g, 5.44 mmol) and 4-tert-butylphenacyl chloride (1.26 g, 5.98 mmol) in isopropanol (16 mL) was treated with sodium bicarbonate (0.914 g, 10.9 mmol) and heated in a sealed tube at 80° C. overnight. The mixture was concentrated under reduced pressure, re-dissolved in ethyl acetate (200 mL) and washed with water (2×100 mL) and saturated sodium chloride (100 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude material was purified by flash silica gel chromatography, eluting with 20% acetone/hexanes to yield 0.841 g (62%) of the purified product. MS (ESI) m/z 251.1528; HPLC (Method B): r.t.=8.4 min., purity 100% at 210-370 nm, 100% at 306 nm. HRMS: calcd for C17H18N2+H+, 251.15427; found (ESI, [M+H]+), 251.1528.
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0.512 g
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1.26 g
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0.914 g
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16 mL
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Yield
62%

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